molecular formula C13H15BrClNO2 B15094002 8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride

8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No.: B15094002
M. Wt: 332.62 g/mol
InChI Key: NXGIJKLNDKQYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a spirocyclic compound featuring a chromanone fused to a piperidine ring, with a bromine substituent at the 8-position of the chromanone core. Its molecular formula is C₁₃H₁₅BrClNO₂, and it exists as a hydrochloride salt to enhance solubility and stability . The spirocyclic architecture confers conformational rigidity, while the bromine atom introduces steric and electronic effects that influence its biological interactions, particularly in anticancer applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure through a cyclization reaction. The initial steps often involve the preparation of the chroman and piperidine precursors, followed by their coupling under specific conditions to form the spirocyclic core. Bromination is then carried out to introduce the bromine atom at the desired position. The final step involves the conversion to the hydrochloride salt form, usually by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: This can be used to reduce any oxidized functional groups back to their original state.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

6-Bromospiro[chroman-2,4'-piperidin]-4-one Hydrochloride

  • Structural Difference : Bromine at the 6-position instead of the 8-position.
  • Synthesis : Synthesized via methods analogous to 8-bromo derivatives, with bromination at an earlier synthetic step .

7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one Hydrochloride

  • Structural Difference : Hydroxyl group at the 7-position instead of bromine.
  • Its conformational flexibility may aid in binding diverse targets .

Thiophene-Substituted Derivatives (e.g., Compound 40)

  • Structural Difference: Incorporates a 5-((substituted-amino)-methyl)-thiophen-2-yl group at the 7-position.
  • Biological Activity: Exhibits moderate cytotoxicity (IC₅₀ = 13.15 ± 1.9 µM against B16F10 melanoma) but high selectivity (SI = 13.37), suggesting that bulky thiophene moieties balance potency and selectivity better than bromine .

Mechanistic Insights

  • Apoptosis Induction : Compound 16 (sulfonyl-substituted) induces >3-fold early apoptosis in MCF-7 cells at 24 hours and disrupts cell cycle progression (sub-G1 and G2-M arrest) . Brominated derivatives likely share similar apoptotic pathways but require empirical validation.
  • Molecular Docking: Spirochromanones with electron-withdrawing groups (e.g., bromine, sulfonyl) show stronger binding to kinases and apoptosis regulators, as demonstrated in SAR studies .

Biological Activity

8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that integrates a chromene and piperidine moiety, characterized by the following molecular formula:

  • Molecular Formula: C13H15BrClNO
  • Molecular Weight: 245.73 g/mol

This structural configuration contributes to its pharmacological properties and potential applications in drug development.

1. Antimicrobial Properties

Research indicates that derivatives of spiro[chroman-2,4'-piperidine] hydrochloride exhibit antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant pathogens .

2. Anti-Inflammatory Effects

Chronic inflammation is linked to numerous diseases, and spiro[chroman-2,4'-piperidine] hydrochloride has been studied for its ability to modulate inflammatory pathways. It may serve as a therapeutic agent for conditions characterized by excessive inflammation .

3. Analgesic Potential

Preliminary studies suggest that this compound may possess analgesic properties, providing pain relief through mechanisms that are still being elucidated. Its effectiveness in pain management could be explored further in clinical settings .

4. Anti-Tubercular Activity

A series of spiro-[chroman-2,4'-piperidin]-4-one analogs were synthesized and evaluated for anti-tuberculosis activity against Mycobacterium tuberculosis. Among these, one compound (PS08) demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, indicating strong potential as an anti-TB agent .

Case Study 1: Antitubercular Activity

A study focused on the design and synthesis of novel spiro-[chroman-2,4'-piperidin]-4-one derivatives for their anti-tubercular properties. The most active compound showed acute cytotoxicity towards human lung fibroblast cell lines but exhibited promising anti-TB activity compared to standard drugs .

Case Study 2: Anti-Cancer Activity

Another investigation assessed the anticancer potential of related compounds in various cancer cell lines. The findings revealed that certain derivatives demonstrated significant antiproliferative effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 43 μM to 56 μM .

The biological activities of this compound can be attributed to its interactions with specific biological targets:

  • Inflammatory Pathways: Modulation of cytokine production and inhibition of inflammatory mediators.
  • Antimicrobial Mechanisms: Disruption of microbial cell wall synthesis or function.
  • Cell Cycle Regulation: Induction of apoptosis in cancer cells through various signaling pathways.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Spiro[chroman-2,4'-piperidin]-4-oneSpiro compoundExhibits strong anticancer activity
6-Bromospiro[chromane-2,4'-piperidine]-4-oneHalogenated spiro compoundEnhanced potency against certain cancer types
Spiro[benzopyran-2,4'-piperidine]-4-oneBenzopyran derivativeNotable antioxidant properties

The structural uniqueness of these compounds allows for diverse pharmacological profiles, making them valuable candidates for further research .

Q & A

Q. Basic: What are the standard in vitro assays for evaluating the cytotoxicity of 8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride derivatives?

The MTT assay is the gold standard for preliminary cytotoxicity screening. It quantifies metabolic activity in cancer cells (e.g., MCF-7, A2780, HT-29) by measuring the reduction of tetrazolium salts to formazan crystals. IC50 values (concentration inhibiting 50% cell viability) are calculated using dose-response curves. For example, sulfonyl-substituted derivatives (e.g., compound 16) showed IC50 values of 0.31–5.62 μM, while trimethoxyphenyl derivatives (e.g., compound 15) were less potent (IC50 = 18.77–47.05 μM) .

Q. Advanced: How can researchers optimize the synthetic yield of this compound derivatives?

Optimization involves reaction condition modulation :

  • Method A (acid chloride coupling) : Use triethylamine as a base, heat at 60°C for 5 hours, and purify via ethanol recrystallization .
  • Method B (sulfonyl chloride coupling) : Stir at room temperature for 6 hours, followed by solvent evaporation and aqueous workup .
    Key parameters include solvent polarity (DMSO vs. ethanol), catalyst loading , and reaction time . HRMS and <sup>1</sup>H NMR (400 MHz, DMSO-d6) are critical for purity validation .

Q. Basic: What structural features influence the biological activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Electron-withdrawing groups (EWGs) : Sulfonyl groups (e.g., compound 16) enhance cytotoxicity by increasing electrophilicity and target binding .
  • Electron-donating groups (EDGs) : Trimethoxyphenyl substituents (e.g., compound 15) reduce activity due to steric hindrance or reduced membrane permeability .
  • Spirocyclic rigidity : The fused chroman-piperidine system stabilizes bioactive conformations, improving target engagement .

Q. Advanced: How can researchers resolve contradictions in cytotoxicity data between structurally similar derivatives?

  • Comparative SAR analysis : Correlate substituent electronic/steric properties with IC50 trends. For example, sulfonyl groups (compound 16) outperform trimethoxyphenyl groups (compound 15) due to enhanced hydrogen bonding .
  • Molecular docking : Simulate interactions with targets like acetyl-CoA carboxylase (compound 16 binds with nanomolar affinity) .
  • Secondary assays : Use Annexin V/PI staining to confirm apoptosis induction and cell cycle analysis (e.g., G2/M arrest in MCF-7 cells) to validate mechanism .

Q. Basic: What analytical techniques confirm the identity of synthesized this compound?

  • <sup>1</sup>H NMR (DMSO-d6) : Key signals include aromatic protons (δ 6.8–7.2 ppm) and spirocyclic CH2 groups (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C13H14BrNO2·HCl) with <1 ppm error .
  • TLC : Monitor reaction progress using ethyl acetate/hexane mobile phases .

Q. Advanced: What molecular mechanisms underlie the apoptosis-inducing effects of this compound derivatives?

  • Mitochondrial pathway activation : Compound 16 increases caspase-3/7 activity and cytochrome c release in MCF-7 cells .
  • Cell cycle disruption : Sub-G1 accumulation (apoptotic cells) and G2/M phase arrest (mitotic catastrophe) are observed after 24-hour treatment .
  • Bax/Bcl-2 modulation : Pro-apoptotic Bax expression increases, while anti-apoptotic Bcl-2 decreases, shifting the balance toward programmed cell death .

Q. Advanced: How can researchers design analogs of this compound to target acetyl-CoA carboxylase (ACC) inhibition?

  • Scaffold modification : Introduce dichlorobenzoyl groups (as in 1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one) to enhance ACC binding via halogen bonding .
  • Enzymatic assays : Measure ACC inhibition using malonyl-CoA depletion assays (IC50 < 100 nM for optimized derivatives) .
  • Lipophilicity optimization : Balance logP values (2–4) to improve membrane permeability while avoiding toxicity .

Q. Basic: What are common impurities during synthesis, and how are they detected?

  • Byproducts : Unreacted spiro[chroman-2,4'-piperidin]-4-one or sulfonyl chloride intermediates.
  • Detection : TLC (Rf differences) and HPLC (reverse-phase C18 columns) with UV detection at 254 nm .
  • Mitigation : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Properties

Molecular Formula

C13H15BrClNO2

Molecular Weight

332.62 g/mol

IUPAC Name

8-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C13H14BrNO2.ClH/c14-10-3-1-2-9-11(16)8-13(17-12(9)10)4-6-15-7-5-13;/h1-3,15H,4-8H2;1H

InChI Key

NXGIJKLNDKQYIA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C(=CC=C3)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.